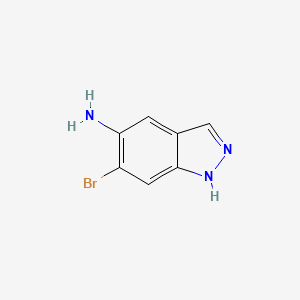

6-ブロモ-1H-インダゾール-5-アミン

概要

説明

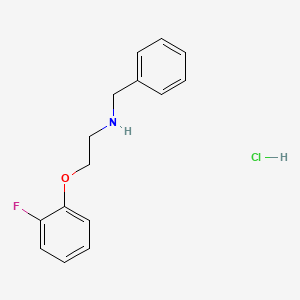

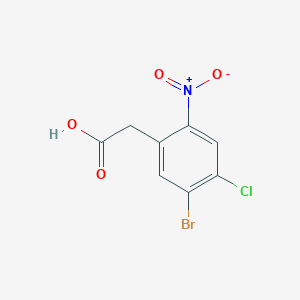

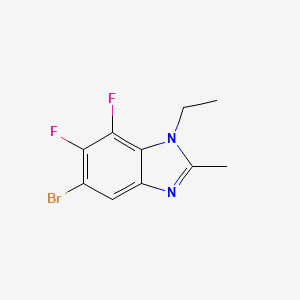

“6-bromo-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1360928-41-1 . It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-1H-indazol-5-amine .

Synthesis Analysis

While specific synthesis methods for “6-bromo-1H-indazol-5-amine” were not found, there are related studies on the synthesis of indazole derivatives . For instance, one study synthesized a series of novel indazole derivatives and evaluated them for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis

The InChI code for “6-bromo-1H-indazol-5-amine” is 1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“6-bromo-1H-indazol-5-amine” is a solid at room temperature . It is recommended to be stored in a refrigerator .科学的研究の応用

抗癌研究

6-ブロモ-1H-インダゾール-5-アミンは、潜在的な抗癌特性を持つ新規化合物の合成に使用されてきました。 例えば、この化合物の誘導体は、肝臓、乳がん、白血病細胞などのさまざまなヒト癌細胞株の生存を阻害する能力について評価されています 。これらの研究では、合成された化合物の細胞毒性を評価するために、MTT還元アッセイなどのアッセイが頻繁に使用されます。

抗血管新生活性

抗血管新生研究の分野では、これは癌治療にとって重要ですが、6-ブロモ-1H-インダゾール-5-アミン誘導体は、腫瘍の発生に関連する血管新生促進性サイトカインを阻害する可能性について試験されています 。これには、血管内皮増殖因子(VEGF)およびその他の関連する成長因子に対する影響を評価することが含まれます。

抗酸化特性

研究では、インダゾール誘導体の抗酸化能力も調べられています。 6-ブロモ-1H-インダゾール-5-アミンから合成された化合物は、フリーラジカルを捕捉する能力についてスクリーニングされています。これは、酸化ストレス関連疾患の予防における重要な特徴です .

薬剤合成と開発

6-ブロモ-1H-インダゾール-5-アミンは、さまざまな薬剤の合成における構成要素として機能します。 特に感染症を標的とする新しい治療薬の開発におけるその役割は、薬理学的に活性な分子に一般的に見られる複素環構造のために重要です .

生物学的研究とアッセイ

この化合物は、さまざまな菌株の細菌やその他の病原体に対する活性を試験する誘導体を生成するために、生物学的研究で使用されます。 たとえば、その誘導体は、結核菌に対する抗結核活性について評価されています .

薬理学的用途

6-ブロモ-1H-インダゾール-5-アミンの薬理学的意義は、幅広い生物学的活性を有する化合物の合成におけるその使用によって強調されています。 これらの活性には、抗菌活性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性などがあり、医薬品化学において貴重な化合物となっています .

Safety and Hazards

作用機序

Target of Action

The primary targets of 6-bromo-1H-indazol-5-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

6-bromo-1H-indazol-5-amine interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The downstream effects of these pathways include the regulation of cell cycle progression and the response to DNA damage . By modulating these pathways, 6-bromo-1H-indazol-5-amine can influence cell growth and proliferation .

Pharmacokinetics

Like many other indazole derivatives, it is likely to have good bioavailability .

Result of Action

The molecular and cellular effects of 6-bromo-1H-indazol-5-amine’s action include the inhibition of cell growth and proliferation . This is achieved through the modulation of the CHK1-, CHK2-, and SGK-induced pathways and the resulting changes in cell cycle progression and DNA damage response .

Action Environment

The action, efficacy, and stability of 6-bromo-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions under catalyst- and solvent-free conditions . Additionally, the compound’s action can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature .

生化学分析

Biochemical Properties

6-Bromo-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, 6-Bromo-1H-indazol-5-amine has been found to interact with proteins involved in apoptosis, thereby modulating programmed cell death .

Cellular Effects

The effects of 6-Bromo-1H-indazol-5-amine on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest, particularly at the G2/M phase, which prevents cells from undergoing mitosis . This compound also influences cell signaling pathways, such as the p53/MDM2 pathway, which is critical for regulating the cell cycle and apoptosis . Furthermore, 6-Bromo-1H-indazol-5-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 6-Bromo-1H-indazol-5-amine exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, inhibiting their activity. For example, its interaction with kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation and survival. Additionally, 6-Bromo-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1H-indazol-5-amine have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to 6-Bromo-1H-indazol-5-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 6-Bromo-1H-indazol-5-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Bromo-1H-indazol-5-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.

特性

IUPAC Name |

6-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFIJAMIVLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

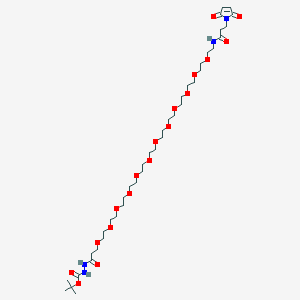

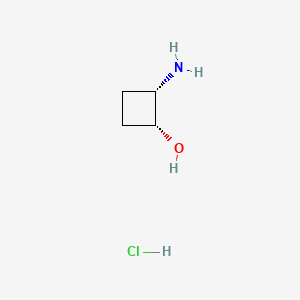

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)

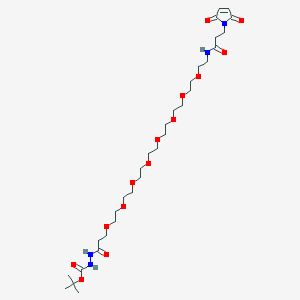

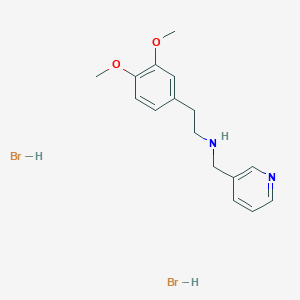

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

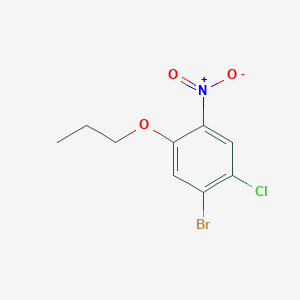

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

amine hydrobromide](/img/structure/B1379795.png)